molecular formula C15H12F17NO4S B010433 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate CAS No. 423-82-5

2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate

Cat. No. B010433
CAS RN: 423-82-5
M. Wt: 625.3 g/mol
InChI Key: ZAZJGBCGMUKZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate, also known as EPAFOSA, is a fluorinated monomer that has gained attention in the scientific community due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate is not well understood, but it is believed to be related to its unique fluorinated structure. Fluorinated compounds have been shown to have a range of properties, including high thermal stability, low surface energy, and resistance to chemical degradation. These properties make them attractive for a range of applications, including biomedical engineering, surface coatings, and polymer science.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate are not well understood, and further research is needed to fully understand its potential health effects. However, studies have shown that exposure to fluorinated compounds can lead to the accumulation of these compounds in the body, which may have adverse health effects over time.

Advantages And Limitations For Lab Experiments

2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has several advantages for use in lab experiments, including its ease of synthesis, low cost, and unique properties. However, there are also limitations to its use, including its potential health effects and the need for further research to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate, including its potential applications in drug delivery, tissue engineering, and environmental remediation. In drug delivery, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has the potential to improve the bioavailability and stability of drugs, while in tissue engineering, it may be used to create biomimetic surfaces that promote cell adhesion and growth. In environmental remediation, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate may be used to create materials that can selectively remove pollutants from contaminated water or soil.
Conclusion:
In conclusion, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate is a promising fluorinated monomer with unique properties and potential applications in various fields, including biomedical engineering, surface coatings, and polymer science. While further research is needed to fully understand its properties and potential health effects, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has the potential to be a valuable building block for the development of new materials and technologies.

Synthesis Methods

2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate can be synthesized through a two-step process. The first step involves the reaction of perfluorooctanesulfonyl fluoride with ethylenediamine to form an intermediate product, N-ethylperfluorooctanesulfonamide. The second step involves the reaction of N-ethylperfluorooctanesulfonamide with acrylic acid to form 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate. The synthesis method of 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate is relatively simple and cost-effective, making it a promising candidate for industrial applications.

Scientific Research Applications

2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has been extensively studied for its potential applications in various fields, including biomedical engineering, surface coatings, and polymer science. In biomedical engineering, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has been used to modify the surface of medical devices to improve their biocompatibility and reduce the risk of infection. In surface coatings, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has been used to create superhydrophobic and oleophobic surfaces, which have potential applications in self-cleaning and anti-fouling coatings. In polymer science, 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate has been used as a building block for the synthesis of fluorinated polymers with unique properties, such as high thermal stability and low surface energy.

properties

CAS RN

423-82-5

Product Name

2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate

Molecular Formula

C15H12F17NO4S

Molecular Weight

625.3 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C15H12F17NO4S/c1-3-7(34)37-6-5-33(4-2)38(35,36)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h3H,1,4-6H2,2H3

InChI Key

ZAZJGBCGMUKZEL-UHFFFAOYSA-N

SMILES

CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Other CAS RN

423-82-5

synonyms

2-Propenoicacid,2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethylester; 2-(N-ETHYLPERFLUOROOCTANE SULFAMIDO) ETHYL ACRYLATE; 2-(N-ETHYLPERFLUOROOCTANESULPHAMIDO)ETHYL ACRYLATE; 2-(N-Ethylperfluorooctanesulfonamido)ethylacrylate; 2-[ETHYL[(HEPTADECAFLUO

Origin of Product

United States

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